REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]2[C:18]([C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.C1CCCCC=1>C(O)C.CO.[OH-].[Pd+2].[OH-]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([C:17]2[C:18]([C:23]3[CH:24]=[CH:25][C:26]([C:29]([F:30])([F:31])[F:32])=[CH:27][CH:28]=3)=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1 |f:4.5.6|
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Name
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4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
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Quantity
|
31.6 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.53 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture is filtered through kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated by rotary evaporation
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |